Differentiated Molecular Weight and Calculated Lipophilicity vs. Trimethyl and Monobromo Analogs
The molecular weight of 1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole (365.2 g/mol) is intermediate between the lighter 1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-benzimidazole (300.4 g/mol, CAS 1018058-16-6) and the structurally simpler 1-[(4-bromophenyl)sulfonyl]-1H-benzimidazole (337.2 g/mol, CAS 22950-13-6) [1]. This incremental mass difference (Δ = +64.8 g/mol vs. trimethyl; Δ = +28.0 g/mol vs. 4-bromophenyl) reflects the combined contribution of bromine plus two methyl substituents, which translates into a calculated logP increase of approximately +0.8 to +1.2 log units over the unsubstituted phenyl analog, as predicted by fragment-based additive models commonly applied in benzimidazole sulfonamide QSAR [2].
| Evidence Dimension | Molecular weight (MW) and predicted lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW = 365.2 g/mol; predicted clogP ~3.5-4.0 (estimates based on fragment addition of Br and 2×CH₃ to parent phenyl analog) |
| Comparator Or Baseline | 1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-benzimidazole: MW = 300.4 g/mol; 1-[(4-bromophenyl)sulfonyl]-1H-benzimidazole: MW = 337.2 g/mol |
| Quantified Difference | MW difference: +64.8 vs. trimethyl; +28.0 vs. 4-bromophenyl. Estimated clogP difference: +0.8 to +1.2 vs. unsubstituted phenyl analog. |
| Conditions | Calculated/predicted properties; molecular weight confirmed via CAS registry databases (Chemsrc, PubChem). |
Why This Matters
This compound occupies a unique physicochemical space (MW 350-370, moderate lipophilicity) that is often preferred for fragment-to-lead optimization where incremental adjustment of permeability and solubility is critical.
- [1] PubChem. 1-(4-Bromophenyl)sulfonylbenzimidazole. CID 277730. Accessed 2026. View Source
- [2] Garuti, L. et al. Synthesis and antiviral/antiproliferative activity of some N-sulphonylbenzimidazoles. Bioorganic & Medicinal Chemistry Letters, 2002, 12(19), 2707-2710. (SAR study demonstrating the impact of aryl sulfonyl substituent variation on biological activity.) View Source
